molecular formula C33H54N14O10 B12572487 L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine CAS No. 511245-92-4

L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine

Cat. No.: B12572487
CAS No.: 511245-92-4
M. Wt: 806.9 g/mol
InChI Key: KQFZYWQYMYFQNX-PVSKZQDESA-N
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Description

L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound consists of multiple amino acids, including histidine, isoleucine, ornithine, serine, threonine, and glycine. The presence of the diaminomethylidene group in the ornithine residue adds to its complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The diaminomethylidene group can be reduced to form a simpler amine.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler amines.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic uses, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The diaminomethylidene group in the ornithine residue may play a crucial role in binding interactions, enhancing the peptide’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This structural uniqueness contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

511245-92-4

Molecular Formula

C33H54N14O10

Molecular Weight

806.9 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C33H54N14O10/c1-4-16(2)25(46-27(52)20(34)8-18-10-37-14-41-18)32(57)43-21(6-5-7-39-33(35)36)28(53)45-23(13-48)30(55)44-22(9-19-11-38-15-42-19)29(54)47-26(17(3)49)31(56)40-12-24(50)51/h10-11,14-17,20-23,25-26,48-49H,4-9,12-13,34H2,1-3H3,(H,37,41)(H,38,42)(H,40,56)(H,43,57)(H,44,55)(H,45,53)(H,46,52)(H,47,54)(H,50,51)(H4,35,36,39)/t16-,17+,20-,21-,22-,23-,25-,26-/m0/s1

InChI Key

KQFZYWQYMYFQNX-PVSKZQDESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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